Allitol, specifically D-allitol-13C, is a sugar alcohol derived from D-psicose, a ketohexose. It belongs to the family of alditols, which are polyols characterized by multiple hydroxyl groups. The unique feature of D-allitol-13C is the incorporation of the carbon-13 isotope, making it valuable for various analytical applications, particularly in nuclear magnetic resonance spectroscopy. D-allitol is known for its sweet taste and low caloric content, making it an attractive alternative sweetener in food products.
The synthesis of D-allitol can be achieved through various methods:
D-allitol has several applications across various fields:
D-allitol shares similarities with several other sugar alcohols and alditols. Here are some notable comparisons:
| Compound | Source | Unique Features |
|---|---|---|
| Erythritol | Fermentation of glucose | Zero calories; rapidly absorbed and excreted without metabolism |
| Xylitol | Birch trees and corn | Known for dental health benefits; inhibits cavity-causing bacteria |
| Sorbitol | Glucose | Commonly used in sugar-free products; laxative effect at high doses |
| Mannitol | Sea algae | Used in medical settings as a diuretic; lower sweetness compared to others |
D-allitol is unique due to its specific carbon isotopic labeling (13C), which provides distinct advantages in analytical chemistry applications such as tracing metabolic pathways or studying enzyme kinetics.